5-Amino-2-(trifluoromethyl)pyridine
Overview
Description
5-Amino-2-(trifluoromethyl)pyridine is an aromatic amino compound recognized for its role as an intermediate in the synthesis of pharmaceutical products. Despite its utility in industrial applications, there is sparse information on its toxicity profile, necessitating caution in its handling due to potential health risks upon exposure (Tao et al., 2022).
Synthesis Analysis
The synthesis of 5-Amino-2-(trifluoromethyl)pyridine derivatives can be achieved through various chemical pathways. For instance, 5-alkyl-4-amino-2-(trifluoromethyl)pyridines can be prepared from corresponding pyridinols using condensation with tosyl isocyanate or by alkylation, followed by a Smiles type rearrangement. This method facilitates the formation of trifluoromethylated pyrazolo[4,3-c]pyridines, demonstrating the compound’s versatility in chemical synthesis (Tyvorskii et al., 2001).
Molecular Structure Analysis
The molecular structure of 5-Amino-2-(trifluoromethyl)pyridine and related compounds have been analyzed through various techniques, including X-ray crystallography. Such studies are crucial for understanding the chemical and physical properties of these compounds, which in turn influence their reactivity and application in synthesis (Davis & Fettinger, 2018).
Chemical Reactions and Properties
5-Amino-2-(trifluoromethyl)pyridine undergoes a range of chemical reactions, forming complex structures and demonstrating its utility in organic synthesis. For example, its interaction with iodine has been studied, showing the formation of a complex, which highlights the reactivity of this compound under certain conditions (Chernov'yants et al., 2011).
Physical Properties Analysis
The physical properties of 5-Amino-2-(trifluoromethyl)pyridine derivatives, such as solubility, thermal stability, and optical properties, are influenced by the molecular structure. These properties are essential for determining the compound's suitability for various applications, including in the synthesis of high-performance polymers (Guan et al., 2014).
Chemical Properties Analysis
Understanding the chemical properties of 5-Amino-2-(trifluoromethyl)pyridine, including its reactivity with other compounds, is vital for its application in synthetic chemistry. The compound's ability to form diastereomeric mixtures and undergo transformations into complex molecules underscores its versatility and utility in the development of novel pharmaceuticals and materials (Ohkura et al., 2003).
Scientific Research Applications
Synthesis of Nucleosides
It is used in the synthesis of fluorinated pyrazolo(3,4-b)pyridine and pyrazolo(3,4-d)pyrimidine nucleosides, which have potential as mimetics of natural compounds (Iaroshenko et al., 2009).
Mononuclear Mn(II) Complexes
It assists in synthesizing mononuclear Mn(II) complexes with amino-pyridine pentadentate ligands (Hureau et al., 2008).
Mediator Release Inhibitor
It exhibits activity as a mediator release inhibitor and potential antiasthma agent (Medwid et al., 1990).
Organometallic Synthesis
It serves as a building block for the synthesis of biologically active compounds through organometallic methods (Schlosser & Mongin, 2007).
Synthesis of Pyrazolo[4,3-c]pyridines
Used in synthesizing trifluoromethylated 1H-pyrazolo[4,3-c]pyridines (Tyvorskii et al., 2001).
Pyridothienopyrimidine Derivatives
Leads to the synthesis of new pyridothienopyrimidine derivatives and related heterocycles (El-Kashef et al., 2010).
Antiviral Agent
Acts as a potent antiviral agent, inhibitory to Sarcoma 180 cells in culture (Lin, Chai, & Prusoff, 1976).
Anticancer Activity
Shows potential anticancer activity against various cancer cell lines (Chavva et al., 2013).
Biomedical Applications
Forms functionalized 5-C-substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine scaffolds for biomedical applications (Elinson et al., 2018).
Antithyroid Drug
Potential use as an antithyroid drug (Chernov'yants et al., 2011).
Antimicrobial Properties
Exhibits spectroscopic, optical, DNA, and antimicrobial properties (Vural & Kara, 2017).
Toxicity Studies
It is toxic to the human body, causing methemoglobinemia and toxic encephalopathy (Tao et al., 2022).
Biological Activity Investigation
Introduction of the pyridine fragment into amino acid structures is significant for their potential biological activity investigation (Shilin, Voitenko, & Nechai, 2019).
Malaria Treatment and Prevention
JPC-3210, which includes this compound, shows potential for malaria treatment and prevention (Chavchich et al., 2016).
Fluorescent Compounds for Cell Imaging
Synthesis of highly fluorescent compounds for living cell imaging by laser scanning confocal microscopy (Chen et al., 2012).
Antimicrobial Activity
Synthesized 1,2,4-triazoles show good or moderate antimicrobial activity (Bayrak et al., 2009).
Corrosion Inhibitors
Effective as corrosion inhibitors for mild steel in hydrochloric acid solution (Ansari, Quraishi, & Singh, 2014).
Safety And Hazards
properties
IUPAC Name |
6-(trifluoromethyl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOZOWZSXZNIHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372232 | |
Record name | 5-Amino-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(trifluoromethyl)pyridine | |
CAS RN |
106877-33-2 | |
Record name | 5-Amino-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-6-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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